4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole ring substituted at the 2-position with a carbamoylmethyl group linked to a 3-phenylpropyl chain.
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-10-8-16(9-11-17)20(27)25-21-24-18(14-28-21)13-19(26)23-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,14H,4,7,12-13H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESHGYHTNVNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H20ClN3OS
- Molecular Weight : 357.89 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, similar to other thiazole derivatives. The precise mechanism remains under investigation but is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation and bacterial growth.
- Protein Interactions : It could affect protein interactions that are critical for cellular signaling pathways.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against several bacterial strains. This activity is likely due to the inhibition of folic acid synthesis, a common target for sulfonamide antibiotics.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of thiazole derivatives, including our compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Diversity :
- The target compound’s carbamoylmethyl-3-phenylpropyl chain distinguishes it from simpler analogs like 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide . This bulky substituent may influence solubility, steric interactions, or binding affinity in biological systems.
- Heterocyclic Additions : Compounds like 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide incorporate oxadiazole-thiol moieties, which are associated with enhanced bioactivity .
Functional Implications: Catalytic Applications: Ligands such as L1 (benzoylthiurea derivatives) demonstrated efficacy in Suzuki coupling reactions, achieving >80% conversion rates in aryl halide coupling . The target compound’s thiazole-carbamoyl group may similarly act as a coordinating ligand.
Synthetic Pathways :
- Common methods include nucleophilic substitution (e.g., reaction of ethyl chloroformate with triazole derivatives ) and Schiff base formation (e.g., hydrazine hydrate reactions ). The target compound’s synthesis likely involves coupling of 4-chlorobenzoyl chloride with a pre-functionalized thiazole intermediate.
Research Findings and Data
Structural Characterization:
- NMR Spectroscopy : Analogs like L1 and EMAC2060 were confirmed via $ ^1H $- and $ ^{13}C $-NMR, with characteristic peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ 13.0 ppm) .
- X-ray Crystallography : The oxadiazole derivative 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide crystallized in an orthorhombic system ($ P21212_1 $), with bond lengths consistent with similar benzamide-thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
